molecular formula C11H23N3O B1399206 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol CAS No. 1316225-70-3

3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol

Cat. No. B1399206
M. Wt: 213.32 g/mol
InChI Key: NRSSNRKWWDIQDY-UHFFFAOYSA-N
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Description

3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol, also known as 3-MPD, is a synthetic compound that has been studied for its potential applications in scientific research. It is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA) and is thought to act as a GABA agonist, meaning it binds to the GABA receptor and activates it, thus producing a similar effect to GABA. 3-MPD has been studied for its use in a variety of scientific research applications and has been found to have biochemical and physiological effects on the body.

Scientific Research Applications

Structural and Chemical Analysis

  • Complex Molecular Structures : Research on similar compounds, such as the methyl ester of the adduct of intramolecular Diels–Alder reaction between maleic anhydride and 1-(2-furyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine, reveals complex molecular structures with fused pentacyclic systems including pyrrole, pyrrolidinone, and diazepane rings. This highlights the compound's potential for intricate molecular interactions (Toze et al., 2011).

  • Desulfurization Reactions : Similar pyrrolo[1,2-a][1,4]diazepine derivatives have been studied for their reactions in the presence of Raney nickel, demonstrating their capacity for chemical transformations such as desulfurization, a process that alters their chemical structure and potential applications (Red'kin et al., 2012).

Biological Activity and Applications

  • Potential Biological Activities : Similar compounds, like pyrrolidines, have been shown to possess a range of biological activities, suggesting that 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol could potentially be investigated for similar properties. These activities may include applications in medicine and pharmaceuticals (Stocking et al., 2010).

  • Virtual Screening for Drug Discovery : The use of related compounds in virtual screening studies, such as the identification of coronavirus main protease inhibitors, indicates that 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol could be a candidate for similar computational studies in drug discovery (Jukič et al., 2020).

Synthesis and Modification Techniques

  • Synthetic Methods : The synthesis of similar diazepine derivatives, such as through the reaction of diamines with ethyl aroylacetates, presents methodologies that could be adapted for synthesizing and modifying 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol (Alonso et al., 2020).

  • Chemical Transformations : Studies on the transformation of tetrahydro-pyrrolobenzodiazepines in three-component reactions provide insights into the chemical behavior and potential modifications that can be applied to similar compounds, including 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol (Voskressensky et al., 2014).

properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-13-5-2-6-14(8-7-13)10-11(15)3-4-12-9-11/h12,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSSNRKWWDIQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2(CCNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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